molecular formula C11H19NO3S B2748269 1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094460-68-9

1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2748269
CAS No.: 2094460-68-9
M. Wt: 245.34
InChI Key: VSYXBUQEYDCACN-UHFFFAOYSA-N
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Description

1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of piperidine with propane-2-sulfonyl chloride to form the sulfonylated piperidine intermediate. This intermediate is then reacted with prop-2-en-1-one under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-propan-2-ylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-4-11(13)12-7-5-10(6-8-12)16(14,15)9(2)3/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXBUQEYDCACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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